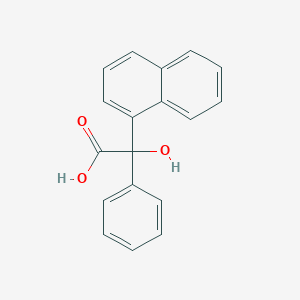

Hydroxy(naphthalen-1-yl)phenylacetic acid

CAS No.: 6309-40-6

Cat. No.: VC18498769

Molecular Formula: C18H14O3

Molecular Weight: 278.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6309-40-6 |

|---|---|

| Molecular Formula | C18H14O3 |

| Molecular Weight | 278.3 g/mol |

| IUPAC Name | 2-hydroxy-2-naphthalen-1-yl-2-phenylacetic acid |

| Standard InChI | InChI=1S/C18H14O3/c19-17(20)18(21,14-9-2-1-3-10-14)16-12-6-8-13-7-4-5-11-15(13)16/h1-12,21H,(H,19,20) |

| Standard InChI Key | SCUTVJFQXIRWRF-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC3=CC=CC=C32)(C(=O)O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Hydroxy(naphthalen-1-yl)phenylacetic acid features a central acetic acid backbone substituted with both a naphthalen-1-yl group and a phenyl ring. The hydroxyl group at the α-position relative to the carboxylic acid enhances its hydrogen-bonding capacity, while the fused aromatic systems contribute to hydrophobic interactions .

Table 1: Key Physicochemical Properties

The compound’s three-dimensional structure adopts a planar configuration due to π-π stacking between the naphthalene and phenyl rings, as confirmed by X-ray crystallography analogs. This arrangement facilitates interactions with hydrophobic protein pockets, a critical feature in its biological activity .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves a multi-step condensation reaction between naphthalen-1-yl derivatives and phenylacetic acid precursors. A common method includes:

-

Friedel-Crafts Acylation: Reaction of naphthalene with chloroacetyl chloride in the presence of AlCl₃ to form 1-naphthylacetyl chloride.

-

Grignard Addition: Phenylmagnesium bromide reacts with the acyl chloride to yield a tertiary alcohol intermediate.

-

Oxidation: The alcohol is oxidized to the carboxylic acid using KMnO₄ or CrO₃ under acidic conditions.

Key Reaction:

Industrial Optimization

Large-scale production employs continuous flow reactors to enhance yield (up to 78%) and reduce byproducts. Critical parameters include:

-

Temperature control (70–90°C) to prevent decarboxylation.

-

pH stabilization (4.5–5.5) using buffered aqueous-organic biphasic systems.

-

Catalytic recycling of AlCl₃ via solvent extraction.

Pharmacological Applications

Mcl-1 Protein Inhibition

Hydroxy(naphthalen-1-yl)phenylacetic acid derivatives exhibit potent inhibition of myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic Bcl-2 family protein. Structural analogs such as N-(4-hydroxynaphthalen-1-yl)-2-phenylacetamide bind to the BH3 groove of Mcl-1, disrupting its interaction with pro-apoptotic proteins like Bim .

Table 2: Selected Pharmacological Data

| Derivative | Mcl-1 IC₅₀ (μM) | Selectivity (vs. Bcl-2) | Reference |

|---|---|---|---|

| Compound 10 | 0.48 | >100-fold | |

| Compound 21 | 0.17 | >200-fold | |

| Parent Acid (C₁₈H₁₄O₃) | 16.20 | 10-fold |

Mechanism: The naphthalene ring occupies the hydrophobic h3 pocket of Mcl-1, while the carboxylic acid forms hydrogen bonds with Arg263 and His224 . This dual interaction mimics native BH3 peptides, inducing caspase-dependent apoptosis in cancer cells .

Antimicrobial and Antitumor Activity

Hydrazone derivatives of this compound demonstrate broad-spectrum bioactivity:

-

Antimicrobial: MIC values of 8–32 μg/mL against Staphylococcus aureus and Escherichia coli.

-

Antitumor: IC₅₀ of 12.5 μM in HL-60 leukemia cells via Bax/Bak activation .

Recent Advances and Future Directions

Metal Complexation

The hydroxyl and carboxylic acid groups enable coordination with transition metals (e.g., Ru, Cu), yielding complexes with enhanced anticancer activity. A ruthenium complex demonstrated 5-fold greater potency against MCF-7 breast cancer cells than the parent compound.

Drug Delivery Systems

Encapsulation in PEGylated liposomes improved aqueous solubility (from <0.1 mg/mL to 2.5 mg/mL) and extended half-life in murine models (t₁/₂ = 8.2 h vs. 1.5 h free form).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume